1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride
1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride
Methylone, known formally as 3,4-methylenedioxymethcathinone, is an illicit designer drug that has been detected in products marketed as bath salts, plant food, or party pills. 2,3-Methylenedioxymethcathinone (hydrochloride) is a positional isomer of methylone, having the methylenedioxy group attached to the 2 and 3, rather than the 3 and 4, positions. The physiological properties of this compound have not been studied. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1797884-10-6
VCID:
VC0163991
InChI:
InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H
SMILES:
CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl
Molecular Formula:
C11H14ClNO3
Molecular Weight:
243.68 g/mol
1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride
CAS No.: 1797884-10-6
Cat. No.: VC0163991
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methylone, known formally as 3,4-methylenedioxymethcathinone, is an illicit designer drug that has been detected in products marketed as bath salts, plant food, or party pills. 2,3-Methylenedioxymethcathinone (hydrochloride) is a positional isomer of methylone, having the methylenedioxy group attached to the 2 and 3, rather than the 3 and 4, positions. The physiological properties of this compound have not been studied. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1797884-10-6 |
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H |
| Standard InChI Key | VDEXNJVGLIHORH-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl |
| Canonical SMILES | CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl |
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